(4-Phenylphenyl)methanethiol

Description

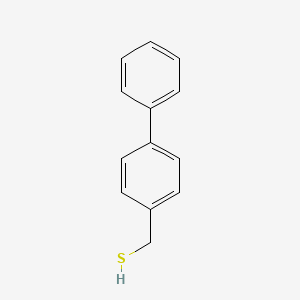

(4-Phenylphenyl)methanethiol, also known as biphenyl-4-ylmethanethiol, is a sulfur-containing aromatic compound with the molecular formula $ \text{C}{13}\text{H}{12}\text{S} $. Structurally, it consists of a methanethiol group (-SH) attached to a biphenyl moiety, where the thiol group is positioned para to the second phenyl ring. This compound is characterized by its aromatic bulk and sulfur reactivity, which influence its physicochemical properties, such as reduced volatility compared to smaller thiols like methanethiol (CH$_3$SH) .

Properties

CAS No. |

6258-69-1 |

|---|---|

Molecular Formula |

C13H12S |

Molecular Weight |

200.30 g/mol |

IUPAC Name |

(4-phenylphenyl)methanethiol |

InChI |

InChI=1S/C13H12S/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9,14H,10H2 |

InChI Key |

PFMNHBLMRAOCSB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CS |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between (4-Phenylphenyl)methanethiol and structurally related thiols:

Key Findings:

Volatility and Reactivity: Methanethiol is highly volatile and reactive due to its small size, making it suitable as an odorant . In contrast, this compound’s aromatic bulk drastically reduces volatility, favoring applications in non-gaseous phases (e.g., solid-phase synthesis) . The electron-withdrawing fluorine in (2-Fluorophenyl)methanethiol may enhance thiol acidity, increasing reactivity in nucleophilic reactions compared to the biphenyl analog .

Biological Interactions :

- Methanethiol inhibits microbial growth (e.g., Methylacidiphilum fumariolicum SolV) at concentrations >3 µM, likely due to toxic byproducts like H$2$S and H$2$O$_2$ . Bulkier derivatives like this compound may exhibit reduced cellular uptake, altering toxicity profiles.

Synthetic Utility :

- Methanethiol is a precursor for methionine and dimethyl sulfide (DMS) in bacterial systems . Aromatic thiols like this compound are instead used in cross-coupling reactions or as ligands in catalysis due to their stability and tunable electronic properties .

Environmental Impact :

- Methanethiol contributes to sulfur cycling in marine and terrestrial ecosystems . The biphenyl derivative, being less volatile and more hydrophobic, may persist in soils or sediments, posing distinct environmental risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.